4-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Description
4-(Benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a synthetic arylpiperazine derivative characterized by a butanone backbone linking a benzenesulfonyl group and a piperazine ring substituted with a 4,6-dimethylbenzothiazole moiety.
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-17-15-18(2)22-20(16-17)30-23(24-22)26-12-10-25(11-13-26)21(27)9-6-14-31(28,29)19-7-4-3-5-8-19/h3-5,7-8,15-16H,6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYOJRNDXDZQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from 4,6-dimethyl-2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.
Piperazine Derivatization: The benzothiazole derivative can be reacted with piperazine to form the piperazinyl-benzothiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group.
Reduction: Reduction reactions could target the carbonyl group in the butanone moiety.
Substitution: Nucleophilic substitution reactions might occur at the piperazine nitrogen atoms or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong nucleophiles like alkoxides or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry
In industry, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the piperazine ring, the aryl/heteroaryl groups, and the alkyl chain length. Below is a detailed analysis of key analogs:
Substituent Variations on the Piperazine Ring
- 1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one (Y207-0005): This analog replaces the benzothiazole and benzenesulfonyl groups with a 4-methoxyphenyl moiety. Its lower molecular weight (262.35 g/mol) and logP (2.55) suggest higher lipophilicity compared to the target compound, which likely has a higher molecular weight due to the bulky benzothiazole and sulfonyl groups.
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one :
Substituting the benzothiazole with a morpholine ring introduces an additional oxygen atom, increasing polarity (polar surface area ≈ 27–30 Ų). This modification could improve aqueous solubility but reduce membrane permeability compared to the target compound’s hydrophobic benzothiazole group .
Variations in the Aryl/Heteroaryl Groups
- MK69 achieved a 93% synthesis yield under optimized conditions, suggesting that the target compound’s benzenesulfonyl group may require specialized reaction conditions (e.g., anhydrous DMF) to achieve comparable yields .
Alkyl Chain Modifications
- MK43’s yield improved from 70% to 82% when synthesized in DCM instead of DMF, highlighting solvent sensitivity in piperazine derivatives .
Functional Implications
- Receptor Binding : The target compound’s benzenesulfonyl group may act as a hydrogen bond acceptor, while the dimethylbenzothiazole could engage in π-π stacking. This contrasts with MK43’s thiophene, which relies on weaker van der Waals interactions .
- Synthetic Challenges : The benzothiazole moiety may necessitate multi-step synthesis (e.g., cyclization reactions), whereas analogs like MK69 can be synthesized in fewer steps with high yields .
Biological Activity
The compound 4-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure:
- Chemical Formula : C19H24N2O2S
- Molecular Weight : 356.47 g/mol
The structure features a piperazine moiety linked to a benzothiazole derivative, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The benzothiazole component has been associated with antimicrobial properties. Studies show that derivatives of benzothiazole can inhibit bacterial growth, suggesting potential applications in treating infections .
- Anticancer Properties : Compounds containing benzothiazole structures have been reported to demonstrate anticancer effects. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
- CNS Activity : The piperazine ring is often linked to neuropharmacological activity. Research has indicated that piperazine derivatives can act as anxiolytics and antidepressants, potentially influencing neurotransmitter systems such as serotonin and dopamine .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with various enzymes, inhibiting their activity and thus affecting metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The piperazine moiety may bind to neurotransmitter receptors, modulating their activity and contributing to CNS effects.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy :
- Anticancer Evaluation :
- Neuropharmacological Effects :
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
